3-Bromo-6-phenyl-1,2,4,5-tetrazine

説明

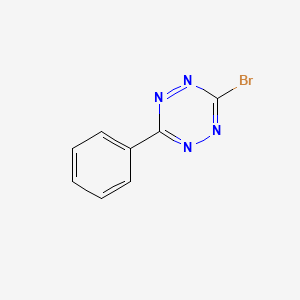

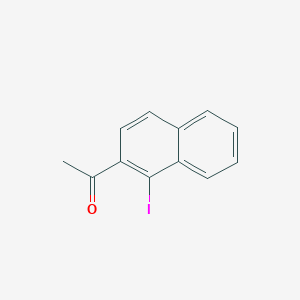

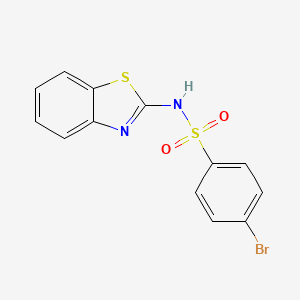

“3-Bromo-6-phenyl-1,2,4,5-tetrazine” is a derivative of 1,2,4,5-tetrazine . It has a molecular formula of C8H5BrN4 and a molecular weight of 237.06 g/mol.

Synthesis Analysis

The synthesis of 3-Bromo-6-phenyl-1,2,4,5-tetrazine can be achieved through a Sonogashira-type cross-coupling reaction . This involves the coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine and 3-bromo-6-phenyl-1,2,4,5-tetrazine with terminal alkynes . The preparation of the starting reagents has also been optimized .Molecular Structure Analysis

The molecular structure of 3-Bromo-6-phenyl-1,2,4,5-tetrazine is based on the tetrazine scaffold . Tetrazine derivatives are known for their unique fluorogenic characteristics .Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-6-phenyl-1,2,4,5-tetrazine are primarily based on the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine and 3-bromo-6-phenyl-1,2,4,5-tetrazine with terminal alkynes . The alkynyl products have been used as intermediates for the synthesis of dialkyl-tetrazines through a sequence of hydrogenation and re-oxidation .科学的研究の応用

Synthesis and Chemical Biology

3-Bromo-6-phenyl-1,2,4,5-tetrazine is utilized in the field of chemical synthesis, particularly in the creation of asymmetrically disubstituted alkyltetrazines. This compound plays a critical role in Sonogashira coupling reactions, leading to the formation of alkynyl and alkyl-1,2,4,5-tetrazine fragments. These fragments are important in the synthesis of unnatural amino acids, demonstrating its significant role in the development of new compounds in chemical biology (Ros et al., 2020).

Protein Labeling and Biorthogonal Chemistry

In the field of bioconjugate chemistry, 3-Bromo-1,2,4,5-tetrazine is synthesized through an oxidant- and metal-free method, showcasing its reactivity and utility in protein labeling. It enables chemoselective labeling of proteins, which can then react with strained dienophiles to initiate click-to-release biorthogonal reactions. This reactivity has been leveraged for applications such as site-selective protein labeling and is significant in therapeutic contexts, including with monoclonal antibodies (Ros et al., 2020).

Fluorescence and Detection in Biological Systems

3-Bromo-1,2,4,5-tetrazine derivatives exhibit intrinsic fluorescence properties, making them useful for the late-stage functionalization of small molecules. Their fluorescence can be turned off through specific chemical reactions, such as inverse Electron-Demand Diels–Alder (iEDDA) cycloaddition. This property has been exploited in the detection and bioconjugation of compounds within biological systems, providing a valuable tool for studying cellular processes (Ros et al., 2022).

Antimalarial Effects

3-Bromo-6-(substituted phenyl)-1,2,4,5-tetrazines have been synthesized and studied for their antimalarial effects. The synthesis process involves oxidative cyclization and treatment with amines, leading to compounds that display modest antimalarial activity. This highlights the potential of 3-Bromo-6-phenyl-1,2,4,5-tetrazine derivatives in medicinal chemistry (Werbel et al., 1979).

Coordination Chemistry and Materials Science

In coordination chemistry, 1,2,4,5-tetrazine and its derivatives, including 3-Bromo-6-phenyl-1,2,4,5-tetrazine, are known for their unique properties such as electron and charge transfer phenomena. They can serve as bridging ligands in supramolecular materials, contributing to the development of advanced materials with specific electronic and structural properties (Kaim, 2002).

作用機序

特性

IUPAC Name |

3-bromo-6-phenyl-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4/c9-8-12-10-7(11-13-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMESVOTUQYIPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-phenyl-1,2,4,5-tetrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Methoxyethyl)sulfamoyl]dimethylamine](/img/structure/B3261890.png)

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B3261901.png)

![3-(2-Oxy-ethyl)-2-[3-(3-(2-oxy-ethyl)-2-benzothiazolinylidene)-2-methyl-1-propenyl)] benzothiazolium chloride](/img/structure/B3261907.png)